molecular formula C8H8BrN3 B2366001 6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine CAS No. 2361635-74-5

6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine

Cat. No.: B2366001
CAS No.: 2361635-74-5
M. Wt: 226.077
InChI Key: SDDBRNKFEUPRFQ-UHFFFAOYSA-N
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Description

6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C8H8BrN3. It is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine typically involves the bromination of 2,8-dimethylimidazo[1,2-b]pyridazine. This can be achieved through the reaction of 2,8-dimethylimidazo[1,2-b]pyridazine with bromine in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process would typically include steps for purification, such as recrystallization or chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding oxide .

Scientific Research Applications

6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-b]pyridazine core play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or interact with DNA, leading to its biological effects .

Comparison with Similar Compounds

  • 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide

Comparison: 6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in medicinal chemistry and biological research .

Properties

IUPAC Name

6-bromo-2,8-dimethylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-3-7(9)11-12-4-6(2)10-8(5)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDBRNKFEUPRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN2C1=NC(=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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